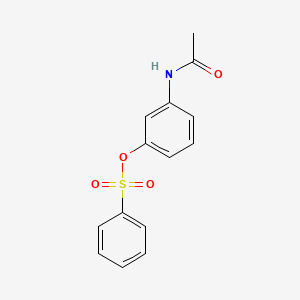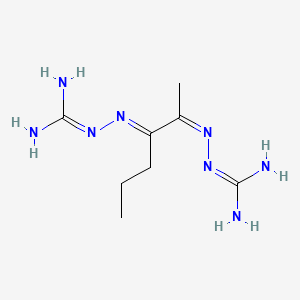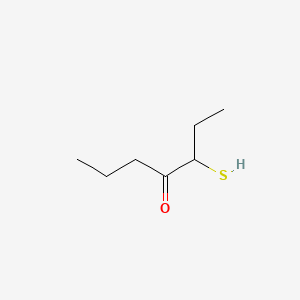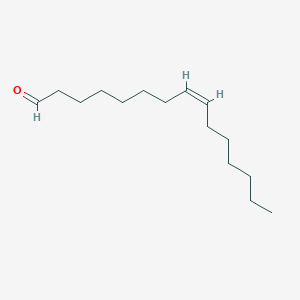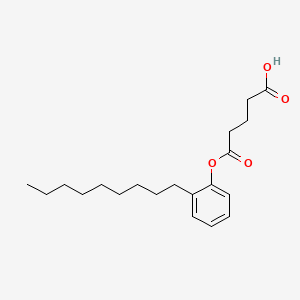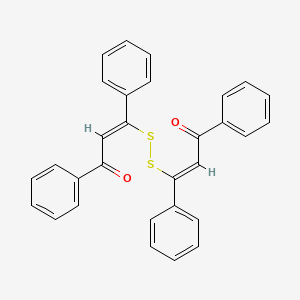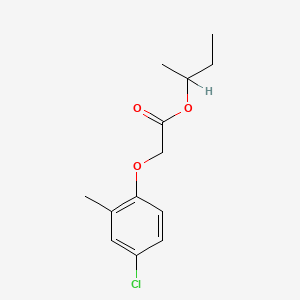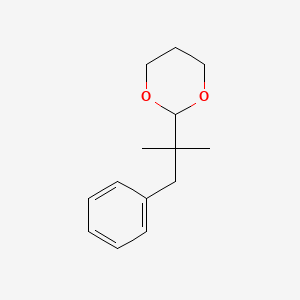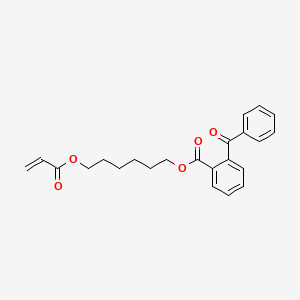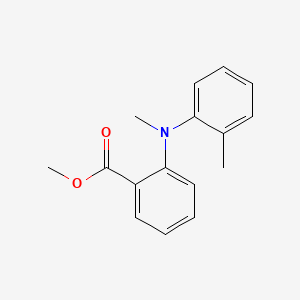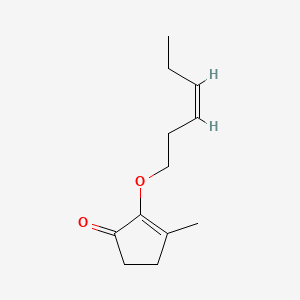
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopentene ring with a hexenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one typically involves the reaction of a cyclopentenone derivative with a hexenol derivative under specific conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to more consistent product quality and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.
Mécanisme D'action
The mechanism of action of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Hex-3-enyl butyrate: This compound shares a similar hexenyloxy group but differs in its overall structure and functional groups.
Propanenitrile, 3-[(3Z)-3-hexenyloxy]-: Another compound with a hexenyloxy group, but with a nitrile functional group instead of a cyclopentene ring.
Uniqueness
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is unique due to its combination of a cyclopentene ring and a hexenyloxy group. This structural feature provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
84604-62-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4- |
Clé InChI |
KJWUAEBWOUQMNW-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCOC1=C(CCC1=O)C |
SMILES canonique |
CCC=CCCOC1=C(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



